

Primary Mode of Action: Ryanodine Receptor Activation

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Compound Focus: Tetraniliprole

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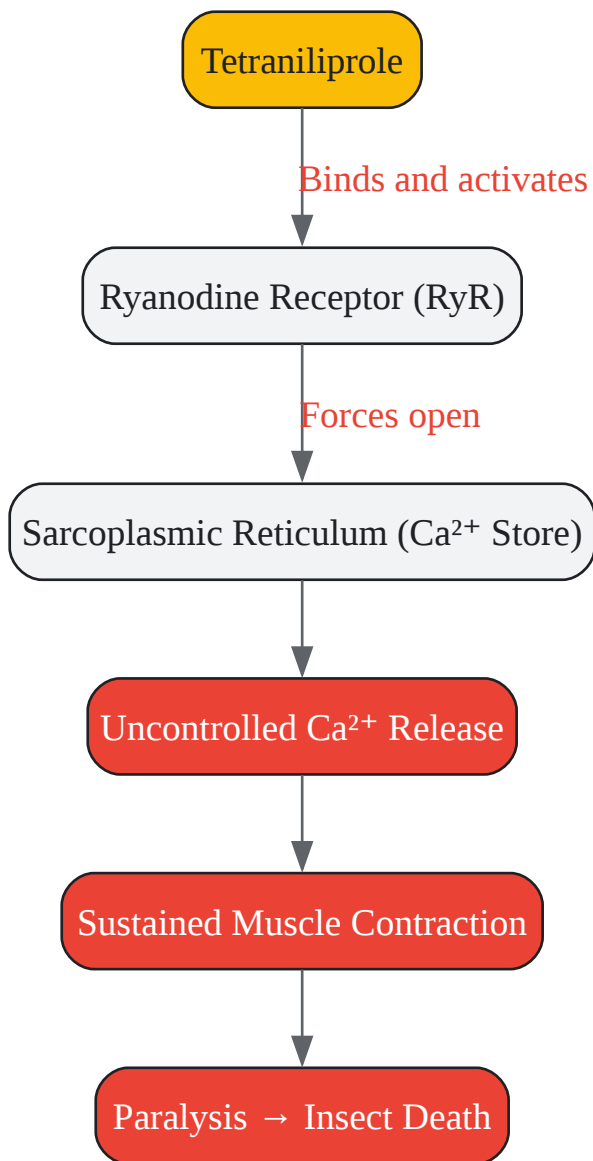
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Tetraniliprole belongs to the diamide class of insecticides and acts as a **ryanodine receptor (RyR) modulator** [1] [2]. The RyR is a calcium channel located on the sarcoplasmic reticulum in muscle cells. Under normal conditions, it plays a critical role in muscle contraction by releasing stored calcium ions into the cytoplasm in a carefully regulated manner [2].

Tetraniliprole disrupts this process by binding to the RyR and locking it in an open state [3]. This causes **uncontrolled release of calcium ions** from intracellular stores [4] [5]. The resulting sustained high concentration of calcium in the cytoplasm leads to continuous muscle contractions, paralysis, and ultimately death of the insect [6] [7]. This mode of action is classified as **Insecticide Resistance Action Committee (IRAC) Group 28** [1].

The diagram below illustrates this pathway.



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Documented Resistance and Metabolic Detoxification

With frequent use, insects can develop resistance to **tetraniliprole**. A key mechanism is **metabolic resistance**, where insects enhance their ability to break down the insecticide before it reaches its target.

- **Key Enzymes: Cytochrome P450 monooxygenases (P450s)** are a major family of detoxification enzymes implicated in **tetraniliprole** resistance [6] [8] [2].
- **Evidence from Research:** In the fall armyworm (*Spodoptera frugiperda*), silencing specific P450 genes like CYP340L16 and CYP340AX8v2 significantly increased the insect's susceptibility to

tetraniliprole, proving their role in detoxification [8]. Similarly, in the tomato pinworm (*Tuta absoluta*), genes including CYP405D1, CYP6AB269, and CYP4AU1 were overexpressed in resistant strains [6] [7].

- **Experimental Confirmation:** The role of these P450 genes has been confirmed using **nanocarrier-mediated RNA interference (RNAi)**. Silencing these genes increased mortality in resistant insects exposed to **tetraniliprole** [6] [7].

Experimental Bioassay Protocol

The leaf-dip bioassay is a standard method for evaluating **tetraniliprole** toxicity and resistance in lepidopteran larvae (e.g., *Tuta absoluta*) [4] [5].

- **Insect Rearing:** Maintain a susceptible insect strain on host plants under controlled conditions.
- **Solution Preparation:** Serially dilute a technical grade formulation of **tetraniliprole** in solvent and diluent (e.g., distilled water with 0.05% Triton X-100) [4] [5].
- **Leaf Treatment:** Immerse host plant leaves in the insecticide solutions and control solution for 15 seconds, then air-dry [4] [5].
- **Larval Exposure:** Place uniform-aged third-instar larvae onto the treated leaves. Each concentration is typically replicated three times, with 20 larvae per replicate [4] [5].
- **Data Recording:** Assess larval mortality after 48 hours. Larvae that do not respond to gentle probing are considered dead [4] [5].
- **Data Analysis:** Use statistical software (e.g., PoloPlus) to calculate LC₅₀ (median lethal concentration) values and resistance ratios [6].

Toxicity and Environmental Fate Data

The tables below summarize key quantitative data for **tetraniliprole**.

Table 1: Toxicity and Efficacy Profile | Parameter | Value | Context / Species | | :--- | :--- | :--- | | **LC₅₀ (Susceptible)** | 0.029 - 0.03 mg/L | *Tuta absoluta* (3rd instar larvae) [6] [4] [5] | | **Resistance Ratio** | 20.8-fold | After 8 generations of selection in *Tuta absoluta* [6] [7] | | **Example Pests Controlled** | Lepidopteran, Dipteran, and Coleopteran pests (e.g., armyworms) [1] | | **Example Applications** | Tree nuts, pome fruit, stone fruit, maize/corn, sorghum [1] |

Table 2: Environmental Fate and Physicochemical Properties

Parameter	Value	Interpretation / Significance
Water Solubility (pH 7, 20°C)	1.0 mg/L [1]	Low
Octanol-Water Partition Coefficient (Log P)	2.6 [1]	Moderate
Soil Degradation DT ₅₀ (Lab)	86 days [1]	Moderately persistent
Soil Degradation DT ₅₀ (Field)	165 days [1]	Persistent

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